Ethyl 2-(3-methylpiperidin-3-yl)acetate

Description

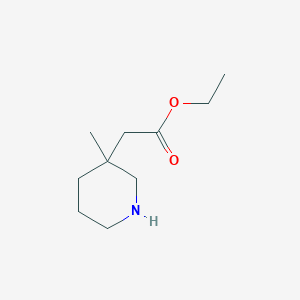

Ethyl 2-(3-methylpiperidin-3-yl)acetate is an ester derivative featuring a piperidine ring substituted with a methyl group at the 3-position, linked to an ethyl acetate moiety. The 3-methyl substitution likely enhances steric hindrance and modulates lipophilicity compared to unsubstituted analogs.

Synthesis of such esters typically involves nucleophilic substitution or esterification reactions.

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

ethyl 2-(3-methylpiperidin-3-yl)acetate |

InChI |

InChI=1S/C10H19NO2/c1-3-13-9(12)7-10(2)5-4-6-11-8-10/h11H,3-8H2,1-2H3 |

InChI Key |

OCBFJPXJCBTLPT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1(CCCNC1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-methylpiperidin-3-yl)acetate typically involves the reaction of 3-methylpiperidine with ethyl bromoacetate. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve refluxing the mixture in an appropriate solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) for several hours .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-methylpiperidin-3-yl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Ethyl 2-(3-methylpiperidin-3-yl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of Ethyl 2-(3-methylpiperidin-3-yl)acetate involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-(piperidin-4-yl)acetate ()

- Molecular Formula: C₉H₁₇NO₂

- Molecular Weight : 171.24 g/mol

- LogP : 0.3 (indicating moderate lipophilicity)

- Hydrogen Bond Acceptors/Donors: 3/1

- Solubility: Highly soluble in polar solvents like ethanol and DMSO.

- Applications : Used in pharmaceutical research due to its piperidine core, which is common in bioactive molecules.

Imidazole-Containing Esters

Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl)acetate ()

- Molecular Formula : C₁₉H₁₈N₂O₂

- Molecular Weight : 306.36 g/mol

- Key Features : The imidazole ring introduces aromaticity and hydrogen-bonding capacity, enhancing interactions with biological targets like enzymes or receptors.

Comparison : The rigid imidazole core contrasts with the flexible piperidine ring in the target compound, leading to differences in binding affinity and pharmacokinetics. Imidazole derivatives often exhibit higher polarity (e.g., TPSA = 58.7 Ų) compared to piperidine analogs (TPSA = 40.5 Ų) .

Pyrimidine-Containing Esters

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

- Molecular Formula : C₁₂H₁₆N₂O₃S₂

- Molecular Weight : 324.40 g/mol

- Key Features : The pyrimidine-thioether group enhances electron-deficient character, influencing reactivity in nucleophilic substitutions.

Other Heterocyclic Esters

Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate ()

- Molecular Formula : C₁₁H₁₂N₂O₂

- Molecular Weight : 204.23 g/mol

- Key Features : The fused imidazo-pyridine system offers planar geometry, useful in fluorescence-based applications.

Comparison : The extended conjugation in this compound contrasts with the saturated piperidine ring in the target molecule, leading to differences in UV absorption and metabolic pathways .

Phenyl-Substituted Esters

Ethyl 2-phenylacetoacetate ()

- Molecular Formula : C₁₂H₁₄O₃

- Molecular Weight : 206.24 g/mol

- Key Features: The phenyl group enhances aromatic interactions, while the β-keto ester moiety enables keto-enol tautomerism.

Comparison : The absence of a nitrogen heterocycle reduces hydrogen-bonding capacity compared to Ethyl 2-(3-methylpiperidin-3-yl)acetate, limiting its utility in targeting polar active sites .

Research Findings and Implications

- Synthetic Flexibility : Esters with heterocyclic moieties (e.g., piperidine, imidazole) are synthesized via nucleophilic substitutions or hydrazine-mediated condensations (). The 3-methylpiperidine variant may require tailored catalysts to address steric challenges .

- Biological Activity : Piperidine derivatives often exhibit CNS activity, while imidazole and pyrimidine analogs show antimicrobial or enzyme inhibitory effects (). The methyl group in the target compound could enhance blood-brain barrier penetration .

- Solubility vs. Permeability : Higher logP values in sulfur-containing analogs () suggest better lipid membrane traversal but may complicate formulation for aqueous delivery systems .

Biological Activity

Ethyl 2-(3-methylpiperidin-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of piperidine, characterized by the presence of a methyl group on the piperidine ring. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The compound may modulate receptor activity or enzyme function, influencing various physiological processes.

Target Interactions

- Receptor Binding : this compound is thought to bind selectively to certain receptors, potentially leading to therapeutic effects in conditions such as pain and inflammation.

- Enzyme Modulation : The compound may inhibit or activate enzymes involved in metabolic pathways, contributing to its pharmacological profile.

Biological Activities

Research has indicated that this compound exhibits a range of biological activities, including:

- Antinociceptive Effects : Studies suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies.

- Anti-inflammatory Activity : this compound has been investigated for its potential to reduce inflammation through modulation of inflammatory pathways.

- Antimicrobial Properties : Preliminary studies indicate that the compound may exhibit antimicrobial effects against certain bacterial strains.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

Table 1: Summary of Biological Activities

Case Study: Antinociceptive Activity

In a study examining the antinociceptive effects of this compound, researchers administered the compound to rodents subjected to pain stimuli. Results demonstrated a significant reduction in pain scores compared to controls, suggesting a potential mechanism involving opioid receptor modulation.

Case Study: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.